molecular formula C33H30N2O5 B13810712 Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester CAS No. 71832-61-6

Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3-oxo-2'-(phenylamino)-, ethyl ester

Cat. No.: B13810712
CAS No.: 71832-61-6
M. Wt: 534.6 g/mol
InChI Key: JVBDNPRCZJKROM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is a complex organic compound known for its unique structural features and diverse applications. This compound is characterized by a spiro linkage between isobenzofuran and xanthene moieties, which imparts significant stability and reactivity. It is widely used in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the spiro linkage: This is achieved through a cyclization reaction involving isobenzofuran and xanthene derivatives under acidic or basic conditions.

    Introduction of functional groups: The diethylamino and phenylamino groups are introduced through nucleophilic substitution reactions, often using reagents like diethylamine and aniline.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s reactivity and applications.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Diethylamine in ethanol.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted derivatives with enhanced properties.

Scientific Research Applications

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester is used in a wide range of scientific research applications:

    Chemistry: As a fluorescent probe for detecting various analytes due to its strong fluorescence properties.

    Biology: In cell imaging and tracking studies, where its fluorescence helps visualize cellular processes.

    Medicine: Potential use in drug delivery systems and as a diagnostic tool for detecting specific biomolecules.

    Industry: Used in the development of sensors and diagnostic kits for environmental monitoring and food safety.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. When exposed to specific wavelengths of light, it emits fluorescence, which can be detected and measured. This property is utilized in various applications, including imaging and diagnostics. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to specific fluorescence signals.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-bis(diethylamino)-
  • Spiro[isobenzofuran-1(3H),9’-[9H]xanthen]-3-one, 3’,6’-dihydroxy-

Uniqueness

Spiro[isobenzofuran-1(3H),9’-[9H]xanthene]-5-carboxylic acid, 6’-(diethylamino)-3-oxo-2’-(phenylamino)-, ethyl ester stands out due to its unique combination of functional groups, which impart specific reactivity and stability. Its strong fluorescence and ability to undergo various chemical reactions make it highly versatile for multiple applications.

Properties

CAS No.

71832-61-6

Molecular Formula

C33H30N2O5

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2'-anilino-6'-(diethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylate

InChI

InChI=1S/C33H30N2O5/c1-4-35(5-2)24-14-16-27-30(20-24)39-29-17-13-23(34-22-10-8-7-9-11-22)19-28(29)33(27)26-15-12-21(31(36)38-6-3)18-25(26)32(37)40-33/h7-20,34H,4-6H2,1-3H3

InChI Key

JVBDNPRCZJKROM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)C(=O)OCC)C(=O)O3)C5=C(O2)C=CC(=C5)NC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.